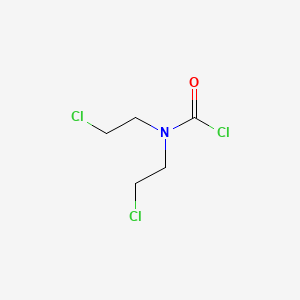

N,N-双(2-氯乙基)氨基甲酰氯

概述

描述

N,N-Bis(2-chloroethyl)carbamoyl Chloride, also known as Bis-Chloroethyl-Carbamate (BCEC), is an organochlorine compound that can be used as an alkylating agent in chemical synthesis and a cross-linking reagent in biochemistry. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. BCEC has a melting point of -50 °C and a boiling point of 115 °C. As a reagent, BCEC is used in the synthesis of a wide variety of compounds, including drugs, dyes, and other organic molecules.

科学研究应用

氨基酸、肽和蛋白质的氨基甲酰化

N,N-双(2-氯乙基)氨基甲酰氯因其在氨基酸、肽和蛋白质氨基甲酰化中的作用而受到研究。研究表明,该化合物可以修饰氨基酸的α-氨基、肽的末端氨基和蛋白质中赖氨酸部分的ε-氨基。此类修饰会改变这些化合物的电泳迁移率,表明由于氨基甲酰化过程而改变了它们的性质。这方面对于了解亚硝脲代谢剂的生理效应至关重要 (惠勒、鲍登和斯特拉克,1975 年)。

生化和生物学效应

分析了该化合物对放射性前体掺入大分子中的影响,表明它可以引起剂量依赖性抑制,使其掺入核酸和蛋白质中。这种效应在 DNA 中尤为明显,突出了其对细胞功能的潜在影响 (坎,1978 年)。

抗肿瘤活性

已经探索了涉及 N,N-双(2-氯乙基)氨基甲酰氯的合成方法,以研究其抗肿瘤活性。衍生自该化学物质的化合物对小鼠白血病表现出显着的活性,证明了其在癌症治疗中的潜力 (唐、施密德、菲比格和艾森布兰德,2004 年)。

对诱变性的影响

该化合物对诱变性的影响,特别是与谷胱甘肽 (GSH) 衍生物的关系,一直是研究的主题。研究表明,衍生物化合物表现出很强的诱变活性,表明存在显着的生化相互作用和潜在风险 (施塔尔、登克尔和艾森布兰德,1988 年)。

氨基甲酰氯和脲的制备

已经对使用 N,N-双(2-氯乙基)氨基甲酰氯制备氨基甲酰氯和不对称脲进行了研究。这项工作对于了解该化合物在有机合成和药物开发中的应用至关重要 (勒穆舒等人,2003 年)。

乙烯基异氰酸酯的合成

该化合物已用于乙烯基异氰酸酯的合成,突出了其在为各种应用创造有价值的化学中间体方面的效用 (柯尼格,1990 年)。

氨基甲酸酯的合成

N,N-双(2-氯乙基)氨基甲酰氯也已用于有效合成氨基甲酸酯,展示了其在生产重要化学衍生物方面的多功能性 (扎雷、甘巴里、贾马利和阿布迪,2012 年)。

安全和危害

“N,N-Bis(2-chloroethyl)carbamoyl Chloride” is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant . It causes severe skin burns and eye damage, and it is suspected of causing genetic defects . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

作用机制

Pharmacokinetics

The compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .

Result of Action

It’s known that the compound is classified as a carcinogen and is suspected of causing genetic defects . This suggests that the compound could cause DNA damage or other types of cellular damage.

Action Environment

The action, efficacy, and stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Furthermore, the compound’s efficacy could be affected by the pH and temperature of its environment, as well as the presence of other chemicals.

Disclaimer: The compound N,N-Bis(2-chloroethyl)carbamoyl Chloride is classified as a carcinogen and is suspected of causing genetic defects . Therefore, it should be handled with extreme caution and appropriate safety measures should be taken. Always refer to the Safety Data Sheet (SDS) and other relevant documents for the most accurate and up-to-date information.

生化分析

Biochemical Properties

N,N-Bis(2-chloroethyl)carbamoyl Chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. For instance, it can interact with enzymes involved in DNA repair, thereby inhibiting their activity and leading to DNA damage .

Cellular Effects

N,N-Bis(2-chloroethyl)carbamoyl Chloride has profound effects on various types of cells and cellular processes. It can induce cell cycle arrest and apoptosis in cancer cells by causing DNA cross-linking and subsequent DNA damage . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in cell proliferation and upregulate those involved in apoptosis .

Molecular Mechanism

The molecular mechanism of action of N,N-Bis(2-chloroethyl)carbamoyl Chloride involves its ability to form covalent bonds with DNA and proteins. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound can also inhibit the activity of enzymes involved in DNA repair, further exacerbating DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Bis(2-chloroethyl)carbamoyl Chloride change over time. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture . Long-term exposure to this compound can lead to sustained DNA damage and alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N,N-Bis(2-chloroethyl)carbamoyl Chloride vary with different dosages in animal models. At low doses, it can induce DNA damage and apoptosis without causing significant toxicity. At high doses, it can lead to severe toxic effects, including organ damage and death . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

N,N-Bis(2-chloroethyl)carbamoyl Chloride is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, N,N-Bis(2-chloroethyl)carbamoyl Chloride is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function . The compound’s distribution is influenced by its chemical properties, such as its ability to form covalent bonds with biomolecules .

Subcellular Localization

N,N-Bis(2-chloroethyl)carbamoyl Chloride is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity .

属性

IUPAC Name |

N,N-bis(2-chloroethyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHXVUPWHXMPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184075 | |

| Record name | Carbamic chloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2998-56-3 | |

| Record name | N,N-Bis(2-chloroethyl)carbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic chloride, bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2998-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic chloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

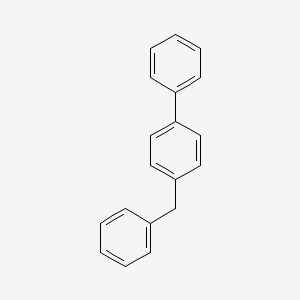

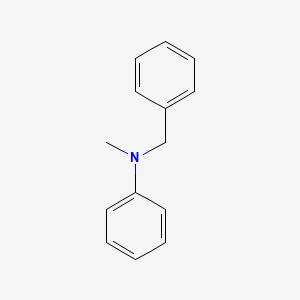

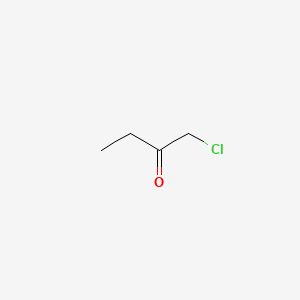

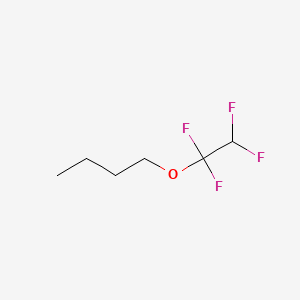

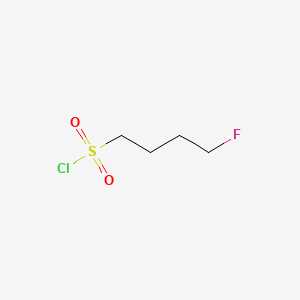

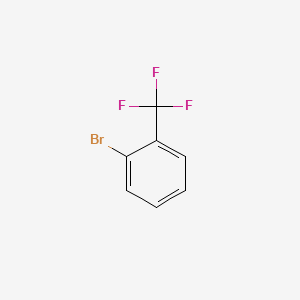

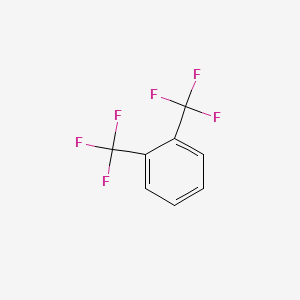

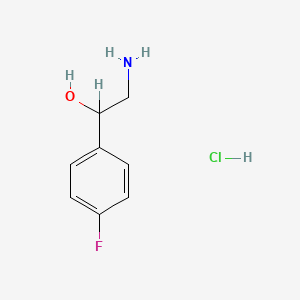

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N,N-Bis(2-chloroethyl)carbamoyl chloride in the synthesis of estramustine and its derivatives?

A1: N,N-Bis(2-chloroethyl)carbamoyl chloride acts as an alkylating agent in a key reaction step. It reacts with either [2,4,16,16-2H4]estrone or [2,4,16,16,17-2H5]estradiol to introduce the bis(2-chloroethyl)carbamoyl group onto the steroid nucleus. This modification is crucial for the biological activity of the resulting compounds - estromustine and estramustine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。